Rel-2-amino-5-((((1R,4R,5S)-4,5-dihydroxycyclopent-2-en-1-yl)amino)methyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Description
Queuine (7-(((4,5-cis-dihydroxy-2-cyclopenten-1-yl)amino)methyl)-7-deazaguanine) is a hypermodified 7-deazaguanine derivative that replaces guanine at position 34 (wobble position) in the anticodon of specific tRNAs (tRNAᵀʸʳ, tRNAᴬˢᵖ, tRNAᴬˢⁿ, tRNAᴴⁱˢ) across bacteria and eukaryotes . Unlike guanine, queuine features a cyclopentenol side chain, which enhances tRNA stability and codon-anticodon interactions . Eukaryotes cannot synthesize queuine de novo and instead acquire it from dietary sources or gut microbiota . Its incorporation into tRNA is mediated by the heterodimeric enzyme tRNA-guanine transglycosylase (TGT), comprising catalytic QTRT1 and non-catalytic QTRT2 subunits . Queuine deficiency is linked to impaired mitochondrial function, neurodegenerative diseases, and cancer progression .
Properties
CAS No. |
69565-92-0 |
|---|---|
Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-amino-5-[[[(1R,4R,5S)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m1/s1 |
InChI Key |
WYROLENTHWJFLR-BHNWBGBOSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)N=C(N3)N)O)O |
Canonical SMILES |
C1=CC(C(C1NCC2=CNC3=C2C(=O)N=C(N3)N)O)O |
physical_description |
Solid |
Synonyms |
2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Dihydrochloride; [1S-(1α,4β,5β)]-2-Amino-5-[[(4,5-_x000B_dihydroxy-2-cyclopenten-1-yl)amino]methyl]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4 |
Origin of Product |
United States |
Preparation Methods
Biological Role and Synthetic Challenges
Queuine’s presence in tRNA, tRNA, tRNA, and tRNA necessitates precise stereochemical synthesis to replicate its (1S,2R,3S)-cyclopentenylamine configuration. Early routes struggled with poor solubility of intermediates, racemization during side-chain assembly, and low yields in heterocycle functionalization.
Synthetic Approaches to Queuine
Convergent Reductive Amination (Brooks et al., 2010)
Brooks’ method remains the benchmark for efficiency, achieving queuine in four linear steps (36% yield) through convergent coupling of a pyrrolo[2,3-d]pyrimidine aldehyde and a chiral cyclopentenylamine.
Pyrrolo[2,3-d]pyrimidine Aldehyde Synthesis
Silylation of preQ0 (3) with N,O-bis(trimethylsilyl)acetamide (BSA) enhanced solubility, enabling tritylation (Scheme 1). Subsequent desilylation and DIBAL-H reduction yielded aldehyde 5 (45% over two steps):
Cyclopentenylamine Side Chain (Klepper et al.)
Starting from (-)-quinic acid (7 ), a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) installed the azide group, avoiding racemization via a-sigmatropic rearrangement. Staudinger reduction and Mosher amide analysis confirmed >99% enantiomeric excess for amine 9 .
Reductive Amination and Global Deprotection
Coupling aldehyde 5 and amine 9 under NaBH/NaSO conditions provided adduct 10 (99% yield). Methanolic HCl cleaved trityl and SEM groups, yielding queuine hydrochloride (87%).
Barnett-Grubb Cyclocondensation (2010)
This 11-step linear synthesis used Mitsunobu chemistry to attach the cyclopentenylamine to a pyrrolopyrimidine precursor. Key steps included:
Akimoto Mannich Reaction (1980s)
Akimoto’s approach utilized a Mannich reaction to introduce the side chain but required stoichiometric excess of the cyclopentenylamine (5 eq), reducing atom economy. The method is largely obsolete due to poor regioselectivity and scalability issues.
Comparative Analysis of Synthetic Methods
Table 1. Key Metrics for Queuine Syntheses
Critical Reaction Optimization Strategies
Silylation for Solubility Enhancement
Silylating preQ0 with BSA enabled tritylation and subsequent aldehyde formation, overcoming the precursor’s insolubility in organic solvents. This strategy increased intermediate yields by 3.5-fold compared to earlier methods.
Racemization Suppression in Side-Chain Synthesis
Klepper’s use of DPPA in the Mitsunobu reaction (instead of HN) and in-situ Staudinger reduction at -20°C minimized azide rearrangement, preserving chirality. 19F NMR of Mosher amides confirmed <1% racemization.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (DO, 600 MHz): δ 8.12 (s, 1H, H-8), 5.92 (d, J = 6.0 Hz, 1H, H-1'), 4.45–4.38 (m, 2H, cyclopentenyl CH).
HRMS : m/z calc’d for CHNO [M+H]: 362.1821; found: 362.1818.
Chromatographic Purity Assessment
UHPLC-MS with a C18 column (0.1% formic acid/MeCN gradient) confirmed >98% purity. Co-injection with natural queuine verified identity.
Enzymatic Salvage Pathways and Applications
Qng1-Mediated Queuine Recycling
Qng1 (queuosine-5′-monophosphate hydrolase) cleaves exogenous queuosine to queuine in Schizosaccharomyces pombe. This salvage pathway enables 85% queuine recovery from media-supplemented queuosine, bypassing de novo synthesis.
Table 2. Enzymatic vs. Chemical Queuine Production
Chemical Reactions Analysis
Types of Reactions: Queuine undergoes various chemical reactions, including:
Substitution Reactions: Queuine replaces guanine at the wobble position of transfer RNA.
Oxidation Reactions: Periodate oxidation is used to profile queuine modifications in transfer RNA.
Common Reagents and Conditions:
Periodate: Used for oxidation reactions to detect queuine modifications.
Enzymes: Guanine-transfer RNA transglycosylase for incorporation into transfer RNA.
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
Queuine has been identified as a potential putative longevity vitamin , with research suggesting it may support the generation of critical bodily chemicals such as dopamine, serotonin, and nitric oxide. This positions queuine as a candidate for interventions aimed at age-related decline and longevity .
Table 1: Potential Pharmacological Benefits of Queuine
Neuroprotective Effects
Recent studies have highlighted queuine's role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Queuine has been shown to decrease hyperphosphorylation of tau and alpha-synuclein, markers associated with these conditions. In vitro experiments demonstrated that treatment with chemically synthesized queuine (STL-101) led to increased neuronal survival and reduced aggregation of toxic proteins .
Case Study: Neuroprotection in Neurodegeneration
- Study Design : In vitro models of neurodegeneration were used to assess the effects of STL-101 on neuron cultures.
- Findings :
- Decreased hyperphosphorylation of alpha-synuclein.
- Increased neuronal survival rates in models simulating Alzheimer's disease.
This suggests that queuine may have therapeutic potential in treating neurodegenerative disorders.
Mitochondrial Function
Queuine's influence on mitochondrial function is another area of active research. It has been shown to ameliorate mitochondrial dysfunction caused by mutations in mitochondrial tRNA (mt-tRNA) variants. The presence of queuine is crucial for optimal mitochondrial mRNA translation, which is essential for maintaining mitochondrial health .
Table 2: Impact of Queuine on Mitochondrial Function
| Condition | Effect of Queuine | References |
|---|---|---|
| mt-tRNA Asn variants | Promotes efficient translation and enhances function | |
| Mitochondrial dysfunction | Mitigates impairments caused by genetic variants |
Gut Microbiome Interaction
Queuine is produced by gut bacteria and can be salvaged through the gut epithelium. Recent studies indicate that dietary interventions can enhance the synthesis of queuine via gut microbiome activity, suggesting that nutrition plays a significant role in maintaining adequate levels of this vital compound .
Implications for Dietary Interventions
Mechanism of Action
Queuine exerts its effects by replacing guanine at the wobble position of transfer RNA, promoting efficient cytoplasmic and mitochondrial messenger RNA translation . It enhances the decoding speed and accuracy of transfer RNA, modulates transfer RNA fragment biogenesis, and prevents protein misfolding and endoplasmic reticulum stress . Queuine also contributes to the generation of various biochemicals, including tyrosine, serotonin, dopamine, epinephrine, norepinephrine, and nitric oxide .
Comparison with Similar Compounds
Queuine vs. Queuosine
Queuosine is the nucleoside form of queuine, synthesized de novo in bacteria via a pathway involving preQ0 and preQ1 intermediates . Eukaryotes hydrolyze queuosine to liberate queuine using queuosine glycosylases . While queuosine directly modifies bacterial tRNA, queuine serves as the bioactive form in eukaryotes, influencing translation fidelity and stress response .
Queuine vs. PreQ0/preQ1
PreQ0/preQ1 are early intermediates in bacterial queuosine biosynthesis. Eukaryotes lack the enzymes to metabolize these precursors, relying exclusively on queuine salvage .
Queuine vs. Guanine
Queuine’s 7-deazaguanine structure eliminates the N7 position, reducing susceptibility to alkylating agents and oxidative damage . Its cyclopentenol moiety facilitates unique tRNA conformational changes, improving ribosomal binding .
Functional Roles and Disease Implications
Queuine in Cancer
- Hypomodification in Tumors: tRNA queuine levels are significantly reduced in ovarian, breast, and colorectal cancers, correlating with tumor aggressiveness and poor prognosis .
- Mechanistic Insights: Queuine deficiency elevates tyrosine phosphorylation (e.g., Src kinase activity), promoting oncogenic signaling . Supplementation reverses these effects, restoring normal cell proliferation .
Neuroprotection and Mitochondrial Function
- Neurodegenerative Models : Queuine (STL-101) reduces α-synuclein aggregation in Parkinson’s models and tau phosphorylation in Alzheimer’s models .
- Mitochondrial tRNA Modulation : Queuine rescues mitochondrial translation defects in cells harboring pathogenic mt-tRNAᴬˢⁿ mutations, enhancing ATP production .
Gut Microbiota Dependency
Eukaryotes depend on gut bacteria for queuine supply. Germ-free mice exhibit queuine-deficient tRNA, impairing tetrahydrobiopterin (BH4) synthesis and neurotransmitter metabolism .
Biological Activity
Queuine is a naturally occurring modified nucleobase that plays a significant role in cellular biology, particularly in the context of tRNA modification. It is a precursor to queuosine, which is incorporated into specific tRNAs in eukaryotes, influencing various biological processes. This article explores the biological activity of queuine, focusing on its mechanisms of action, physiological implications, and potential therapeutic applications.
Queuine is primarily involved in the modification of tRNA, specifically at the first position of the anticodon for tRNAs corresponding to aspartic acid (Asp), asparagine (Asn), histidine (His), and tyrosine (Tyr). The incorporation of queuine into tRNA enhances its stability and function, facilitating accurate protein synthesis. Here are some key mechanisms:
- tRNA Modification : Queuine is incorporated into tRNA by queuosine tRNA-guanine transglycosylase (TGT) enzymes. This modification is crucial for the proper functioning of the tRNAs and affects codon usage during translation .
- Oxidative Stress Resistance : Research indicates that queuine enhances the oxidative stress resistance of Entamoeba histolytica, a pathogenic protozoan. It does this by inducing the expression of heat shock proteins and antioxidant enzymes, which help mitigate cellular damage from oxidative stress .
- Virulence Modulation : Queuine has been shown to impair the virulence of E. histolytica by downregulating genes associated with pathogenicity, such as cysteine proteases and cytoskeletal proteins. This dual role suggests that queuine not only protects the parasite but also limits its harmful effects .
Physiological Implications
Queuine's role extends beyond mere tRNA modification; it is implicated in various physiological processes:
- Nutritional Regulation : Queuine acts as a nutritional regulator for E. histolytica, affecting its growth and survival in competitive environments like the human gut where it must compete for nutrients against gut microbiota .
- Cancer and Metabolism : In humans, queuine salvage pathways are linked to metabolic processes and have implications for cancer progression. The enzyme QNG1 facilitates the recycling of queuine from queuosine-5′-monophosphate, highlighting its importance in maintaining cellular function under various physiological conditions .
Case Study 1: Impact on Entamoeba histolytica
A study demonstrated that queuine incorporation into E. histolytica tRNAs leads to increased resistance against oxidative stress and reduced virulence. Silencing the gene responsible for queuine incorporation resulted in impaired growth and increased susceptibility to oxidative damage .
Case Study 2: Role in Human Physiology
Research on human cells revealed that QNG1 is essential for salvaging queuine from dietary sources. Inhibition of this enzyme leads to an accumulation of queuosine-5′-monophosphate, indicating disrupted nucleobase recycling pathways that could affect cell proliferation and differentiation .
Table 1: Effects of Queuine on E. histolytica
| Parameter | Control Group | Queuine Treatment |
|---|---|---|
| Growth Rate | Normal | Impaired |
| Oxidative Stress Resistance | Low | High |
| Virulence Gene Expression | High | Low |
| C38 Methylation Level | Baseline | Increased |
Table 2: Enzymatic Activity Related to Queuine Salvage
| Enzyme | Substrate | Specific Activity (pmol/min/mg protein) |
|---|---|---|
| EhTGT | Queuosine | 2.28 ± 0.01 |
| QNG1 | Queuosine-5′-monophosphate | Not Applicable |
Q & A
Q. What experimental methodologies are most effective for tracking queuine incorporation into eukaryotic tRNA?
To study queuine incorporation, researchers often use a combination of HPLC to isolate queuine-modified tRNA and mass spectrometry for precise identification . Genetic models (e.g., Schizosaccharomyces pombe knockout strains) can validate bacterial salvage pathways by comparing queuine levels in wild-type versus tRNA-guanine transglycosylase (TGT)-deficient strains. Ribosome profiling further quantifies translational efficiency changes in queuine-deficient conditions .
Q. How does queuine influence tRNA stability, and what assays are suitable to measure this?
Thermal denaturation assays and circular dichroism spectroscopy can assess tRNA structural stability with/without queuine. Comparative studies using in vitro-reconstituted tRNA (with synthetic queuine analogs) versus native tRNA provide insights into base-pairing dynamics. For in vivo stability, northern blotting or qPCR of tRNA half-lives in queuine-depleted models is recommended .
Q. What bioinformatics tools are available to analyze queuine-dependent codon usage bias in genomes?
Tools like Codon Usage Bias Analyzer (CUBA) and Ribosome Profiling Data Analysis Pipeline (RiboGalaxy) can quantify synonymous codon translation efficiency. Researchers should cross-reference ribosome profiling datasets (e.g., from S. pombe) with codon adaptation indices (CAI) to identify queuine-preferred codons (e.g., GAC over GAU for aspartate) .
Advanced Research Questions
Q. How can conflicting data on queuine’s role in mitochondrial function be resolved across model organisms?
Contradictions (e.g., queuine’s mitochondrial impact in S. pombe vs. mice) require controlled comparative studies isolating variables like queuine bioavailability and tRNA modification efficiency. Meta-analysis of RNA-seq datasets from multiple species, combined with mitochondrial respiration assays (e.g., Seahorse XF Analyzer), can identify conserved pathways. Standardizing queuine supplementation protocols (dosage, timing) is critical .
Q. What strategies optimize queuine extraction and quantification from bacterial-eukaryotic co-culture systems?
Use affinity chromatography with queuine-specific antibodies or biotinylated probes to isolate queuine from bacterial lysates. Quantification via LC-MS/MS with stable isotope-labeled queuine (e.g., ¹⁵N-queuine) as an internal standard improves accuracy. Validate extraction efficiency using E. coli knockout strains incapable of queuine synthesis .
Q. How can researchers design ribosome profiling experiments to distinguish queuine’s effects on translational speed versus fidelity?
Employ dual-codon reporter systems with fluorescent tags (e.g., GFP/RFP) under synonymous codon pairs (e.g., GAC/GAU). Combine with misreading assays (e.g., near-cognate tRNA competition) and high-resolution ribosome profiling (3-nt resolution) to map pauses at queuine-modified codons. Statistical analysis via Poisson regression distinguishes speed (elongation rate) from fidelity (error frequency) .
Methodological Challenges and Solutions
Q. What controls are essential when studying queuine’s epigenetic interactions (e.g., Dnmt2/Pmt1 methylation)?
Include negative controls with Dnmt2/Pmt1 inhibitors (e.g., sinefungin) and positive controls using methylated tRNA mimics. Bisulfite sequencing of tRNAAsp C38 methylation in queuine-supplemented versus deficient conditions ensures specificity. Cross-validate with LC-MS/MS to quantify methyl group incorporation .
Q. How should researchers address low queuine bioavailability in in vitro translation systems?
Supplement cell-free systems with synthetic queuine (commercially available) at 10–100 nM concentrations. Pre-incubate tRNA with queuine using recombinant TGT enzyme to ensure modification. Monitor incorporation via primer extension assays with reverse transcriptase (stalled at queuine-modified sites) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing queuine’s genome-wide effects on translation?
Principal Component Analysis (PCA) can cluster ribosome profiling data by codon usage patterns. Differential codon occupancy analysis (e.g., DESeq2 for codon counts) identifies queuine-sensitive codons. For error-prone translation, binomial regression models quantify misincorporation rates relative to codon context .
Q. How can queuine’s evolutionary conservation be assessed in non-model eukaryotes?
Perform phylogenetic tRNA alignment using tools like tRNAscan-SE to identify conserved queuine-binding motifs. Combine with heterologous expression of candidate tRNA in queuine-deficient yeast strains to test rescue of mitochondrial defects .
Tables for Key Experimental Parameters
| Parameter | Recommended Method | Reference |
|---|---|---|
| Queuine quantification | LC-MS/MS with isotope labeling | |
| tRNA structural stability | Thermal denaturation + CD spectroscopy | |
| Mitochondrial respiration | Seahorse XF Analyzer + oligomycin/rotenone | |
| Ribosome profiling resolution | 3-nt footprinting + deep sequencing |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
